molecular formula C8H16ClN B2681544 1-Methyl-3-vinylpiperidine hydrochloride CAS No. 2140316-85-2

1-Methyl-3-vinylpiperidine hydrochloride

Cat. No.: B2681544
CAS No.: 2140316-85-2
M. Wt: 161.67
InChI Key: RMEFRHWCPJUHLJ-UHFFFAOYSA-N
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Description

1-Methyl-3-vinylpiperidine hydrochloride is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-vinylpiperidine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperidine with vinyl chloride under specific conditions to introduce the vinyl group. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification and validation of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-vinylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-Methyl-3-vinylpiperidine hydrochloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3-vinylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Methyl-3-vinylpiperidine hydrochloride include other piperidine derivatives such as:

Uniqueness

This compound is unique due to the presence of both a methyl group and a vinyl group on the piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other piperidine derivatives. For example, the vinyl group can participate in additional chemical reactions, expanding the compound’s versatility in synthetic chemistry .

Properties

IUPAC Name

3-ethenyl-1-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-3-8-5-4-6-9(2)7-8;/h3,8H,1,4-7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEFRHWCPJUHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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